molecular formula C27H36N4O2 B2747435 N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922096-65-9

N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

Cat. No. B2747435
CAS RN: 922096-65-9
M. Wt: 448.611
InChI Key: XCEHUJCQZAUTEO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functionalization and Binding Studies

Research involving molecules with complex functionalities, including tetrahydroquinolinyl and piperidinyl groups, often focuses on understanding binding interactions within biological systems or developing novel therapeutic agents. For example, studies on tetrahydroisoquinoline derivatives have elucidated their role as potent ligands for receptors, highlighting their significance in drug development for treating various disorders, including neurological conditions. These studies are crucial for designing molecules with targeted biological activities, leveraging the structural motifs present in the compound of interest.

  • Example Application: Development of selective agonists or antagonists for neurological receptors based on the structural analogs of tetrahydroquinolinyl and piperidinyl groups, which are commonly found in neuroactive compounds. This includes research on molecules that can modulate receptors in the brain, providing potential therapeutic pathways for conditions such as depression, anxiety, and neurodegenerative diseases (Jain et al., 2016).

Antimicrobial and Anticonvulsant Activities

Compounds featuring piperidinyl and tetrahydroquinolinyl frameworks have been studied for their antimicrobial and anticonvulsant properties. This is particularly relevant for developing new pharmacological agents that can address resistance to existing antimicrobial therapies or provide new options for seizure management.

  • Example Application: Synthesis of new heterocyclic compounds with piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related structures for evaluating their antimicrobial efficacy. This approach can lead to the discovery of novel agents capable of combating bacterial and fungal infections with high potency and selectivity (Zaki et al., 2019).

Chemical Synthesis and Material Science Applications

The structural components of N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide serve as a basis for synthesizing novel organic compounds and materials. This includes the development of new synthetic methodologies, photoinitiators for polymerization processes, and materials with specific optical or electronic properties.

  • Example Application: Design and synthesis of naphthalimide derivatives incorporating piperidinyl motifs for use as polymerizable one-component visible light initiators. Such compounds have applications in materials science, specifically in the creation of polymers and coatings with tailored properties through photopolymerization processes (Yang et al., 2018).

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-19-9-11-23(20(2)16-19)29-27(33)26(32)28-18-25(31-14-5-4-6-15-31)22-10-12-24-21(17-22)8-7-13-30(24)3/h9-12,16-17,25H,4-8,13-15,18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEHUJCQZAUTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

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